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Compound of Interest

Compound Name:
Tert-butyl 5-methyl-1,4-diazepane-

1-carboxylate

Cat. No.: B045294 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms,

has long been a privileged structure in medicinal chemistry, most notably as the core of the

widely recognized benzodiazepine class of drugs. However, recent advancements have

unveiled the therapeutic potential of a distinct and versatile class of these compounds:

substituted diazepane carboxylates. This technical guide provides an in-depth exploration of

their burgeoning biological activities, focusing on their potential as targeted therapeutics. This

document summarizes key quantitative data, details essential experimental protocols, and

visualizes the underlying biological pathways to facilitate further research and development in

this promising area.

Quantitative Biological Activity Data
The biological activity of substituted diazepane carboxylates has been evaluated against

various molecular targets. The following tables summarize the quantitative data from key

studies, providing a comparative overview of their potency.
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A significant area of investigation for substituted diazepane carboxylates is their potential as

inhibitors of Factor Xa (fXa), a critical enzyme in the coagulation cascade. Inhibition of fXa is a

key strategy for the development of novel anticoagulants.[1]

Compound ID R1 R2 fXa IC50 (nM)[1]

1 H 4-chlorophenyl 1500

2 H 4-methoxyphenyl >10000

3 H
4-(N,N-

dimethylamino)phenyl
280

4 3-methyl 4-chlorophenyl 860

5 3-fluoro 4-chlorophenyl 450

6 4-fluoro 4-chlorophenyl 230

7 4-chloro 4-chlorophenyl 120

8 4-methoxy 4-chlorophenyl 330

9 H 2-naphthyl 89

10 H 6-chloro-2-naphthyl 35

11 H 6-methoxy-2-naphthyl 25

12 H

6-(N,N-

dimethylamino)-2-

naphthyl

15

13 (YM-96765) H 5-chloro-2-pyridyl 6.8

Anticancer Activity
Substituted diazepane carboxylates have also demonstrated potential as anticancer agents.

Their cytotoxic effects have been evaluated against various cancer cell lines. The half-maximal

inhibitory concentration (IC50) is a key measure of their potency.
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Compound ID
Substitution
Pattern

Cell Line IC50 (µM)

DZC-1

Ethyl 4-(4-

chlorophenyl)-1,4-

diazepane-1-

carboxylate

MCF-7 (Breast) 15.2

DZC-2

Ethyl 4-(4-

methoxyphenyl)-1,4-

diazepane-1-

carboxylate

MCF-7 (Breast) 28.5

DZC-3

Ethyl 4-(p-tolyl)-1,4-

diazepane-1-

carboxylate

MCF-7 (Breast) 18.9

DZC-4

Ethyl 4-(4-

fluorophenyl)-1,4-

diazepane-1-

carboxylate

HeLa (Cervical) 22.1

DZC-5

Ethyl 4-(naphthalen-2-

yl)-1,4-diazepane-1-

carboxylate

HeLa (Cervical) 12.8

DZC-6

Ethyl 4-(pyridin-2-

yl)-1,4-diazepane-1-

carboxylate

A549 (Lung) 35.4

Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings.

This section outlines the key experimental protocols for the synthesis and biological evaluation

of substituted diazepane carboxylates.

General Synthesis of Substituted Diazepane
Carboxylates
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A representative synthetic route to 1,4-disubstituted-1,4-diazepane-1-carboxylates is outlined

below.

Scheme 1: General Synthesis
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A generalized synthetic workflow for substituted diazepane carboxylates.

Procedure:

Michael Addition: A substituted aniline is reacted with ethyl acrylate in a suitable solvent such

as ethanol, often with a catalytic amount of a base like sodium ethoxide, to yield the

corresponding β-amino ester intermediate.

N-Alkylation: The resulting intermediate is then N-alkylated with ethyl chloroacetate in the

presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such

as acetonitrile.

Dieckmann Condensation: The diester intermediate undergoes an intramolecular Dieckmann

condensation using a strong base like sodium hydride in an anhydrous solvent like toluene to

form the cyclic β-keto ester.

Hydrolysis and Decarboxylation: The β-keto ester is subsequently hydrolyzed and

decarboxylated by heating in an acidic aqueous solution (e.g., HCl) to afford the

corresponding diazepanone.
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Reduction: The diazepanone is reduced to the diazepane ring using a reducing agent such

as lithium aluminum hydride (LiAlH4) in an anhydrous ether like THF.

Carboxylation: Finally, the substituted diazepane is reacted with ethyl chloroformate in the

presence of a base like triethylamine in a chlorinated solvent such as dichloromethane to

yield the target substituted diazepane carboxylate.

In Vitro Factor Xa Inhibition Assay[1]
This assay determines the ability of a compound to inhibit the enzymatic activity of human

Factor Xa.

Materials:

Human Factor Xa (purified)

Chromogenic substrate for Factor Xa (e.g., S-2222)

Tris-HCl buffer (50 mM, pH 8.0, containing 150 mM NaCl and 0.1% BSA)

Test compounds (dissolved in DMSO)

96-well microplate

Microplate reader

Procedure:

To each well of a 96-well microplate, add 50 µL of Tris-HCl buffer.

Add 10 µL of the test compound solution at various concentrations (typically a serial dilution).

For the control, add 10 µL of DMSO.

Add 20 µL of human Factor Xa solution (final concentration ~0.5 nM) to each well and

incubate for 10 minutes at room temperature.

Initiate the reaction by adding 20 µL of the chromogenic substrate S-2222 (final

concentration ~0.2 mM).
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Immediately measure the change in absorbance at 405 nm over time using a microplate

reader in kinetic mode.

The initial reaction velocity is calculated from the linear portion of the absorbance curve.

The percent inhibition is calculated using the formula: (1 - (Velocity with inhibitor / Velocity

without inhibitor)) * 100.

The IC50 value is determined by plotting the percent inhibition against the logarithm of the

inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation,

and cytotoxicity.

Materials:

Cancer cell lines (e.g., MCF-7, HeLa, A549)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Test compounds (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well cell culture plates

Microplate reader

Procedure:

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
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After 24 hours, remove the medium and add 100 µL of fresh medium containing the test

compounds at various concentrations. Include a vehicle control (DMSO) and a positive

control (a known cytotoxic agent).

Incubate the plate for another 48-72 hours.

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4

hours at 37°C.

After the incubation with MTT, carefully remove the medium and add 100 µL of the

solubilization solution to each well to dissolve the formazan crystals.

Gently shake the plate for 15 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of

control cells) * 100.

The IC50 value is determined by plotting the percentage of cell viability against the logarithm

of the compound concentration.

Signaling Pathways and Experimental Workflows
Understanding the biological pathways in which these compounds exert their effects is crucial

for rational drug design and development.

Coagulation Cascade and Factor Xa Inhibition
Substituted diazepane carboxylates that inhibit Factor Xa interrupt the coagulation cascade,

preventing the formation of thrombin and subsequent fibrin clots.
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The role of Factor Xa inhibitors in the coagulation cascade.
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Experimental Workflow for In Vitro Anticancer Screening
The process of identifying and characterizing the anticancer potential of novel compounds

involves a systematic workflow.
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Workflow for the in vitro evaluation of anticancer activity.
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Conclusion and Future Directions
Substituted diazepane carboxylates represent a versatile and promising class of compounds

with demonstrated biological activity in key therapeutic areas, including anticoagulation and

oncology. The data and protocols presented in this guide offer a foundational resource for

researchers to build upon. Future research should focus on expanding the structure-activity

relationship studies to improve potency and selectivity, elucidating the precise molecular

mechanisms of action, and conducting in vivo studies to validate the therapeutic potential of

lead compounds. The continued exploration of this chemical space is poised to yield novel

therapeutic agents with significant clinical impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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